molecular formula C17H19NO4S B4396541 N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

Cat. No.: B4396541
M. Wt: 333.4 g/mol
InChI Key: ZCQMJEJFIYMSAM-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a furan ring, a thienyl group with a dioxido substitution, and a methylbenzyl group, which may contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” likely involves multiple steps, including the formation of the furan ring, the introduction of the thienyl group, and the attachment of the methylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of the thienyl group.

    Substitution: Substitution reactions could replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with effects on cellular processes.

    Medicine: Exploring its potential as a therapeutic agent for treating specific diseases or conditions.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furan derivatives, thienyl-containing molecules, and benzyl-substituted compounds. Examples could be:

  • N-(4-methylbenzyl)-2-furamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
  • N-(4-methylbenzyl)-N-(3-thienyl)-2-furamide

Uniqueness

The uniqueness of “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-6-14(7-5-13)11-18(15-8-10-23(20,21)12-15)17(19)16-3-2-9-22-16/h2-7,9,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMJEJFIYMSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 2
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N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 3
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 4
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 5
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 6
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

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